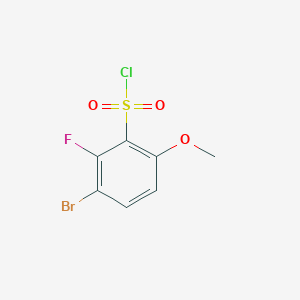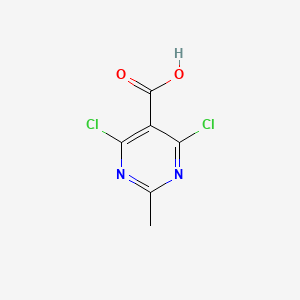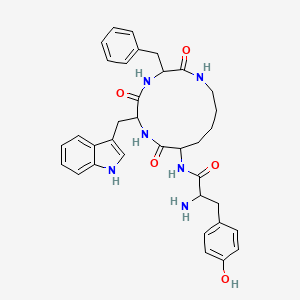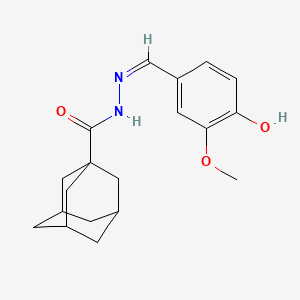
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as DFO or 2D-DFO, is a fluorescent probe used in scientific research for the detection and quantification of proteins. It is a small molecule that binds specifically to primary amines in proteins, enabling their visualization and analysis.
Aplicaciones Científicas De Investigación
Photochemical Preparations
The compound has been explored in the context of photochemical preparations. Guizzardi et al. (2000) studied the smooth photochemical synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles, suggesting potential applications in synthesizing similar compounds for various scientific purposes, including material sciences and organic chemistry (Guizzardi et al., 2000).
Synthesis of Novel Derivatives
Obydennov et al. (2013) reported the synthesis of derivatives from a similar chemical structure. This work demonstrates the versatility of such compounds in creating novel molecules with potential applications in drug discovery and development (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Carbonless Imaging Applications
Katritzky et al. (1997) synthesized mono- and bis-substituted derivatives for use in carbonless imaging, indicating the compound's utility in developing materials with specific color-forming properties, useful in imaging and printing technologies (Katritzky et al., 1997).
Neurofibrillary Tangles and Beta-Amyloid Plaques Localization
In medical imaging, a derivative of this compound was used by Shoghi-Jadid et al. (2002) to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease, demonstrating its potential in diagnostic imaging and pathology (Shoghi-Jadid et al., 2002).
Catalysis in Organic Reactions
De et al. (2017) explored its use in catalysis, specifically in Goldberg amidation reactions. This suggests the compound's role in facilitating complex organic reactions, which is crucial in synthetic chemistry (De, Yin, & Ma, 2017).
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18(2)12(13-6-3-7-21-13)10-17-15(20)14(19)16-9-11-5-4-8-22-11/h3-8,12H,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHGKSJGKVTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2781942.png)




![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)

![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2781951.png)